N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine is a complex organic compound with the molecular formula C24H21BrFN3O and a molecular weight of 466.357 g/mol This compound is notable for its unique structure, which includes a brominated pyrazolo[1,5-c][1,3]benzoxazine core, a fluorophenyl group, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core This core is synthesized through a series of cyclization reactions involving appropriate precursorsThe final step involves the attachment of the dimethylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[9-bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine
- 9-bromo-5-(3-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-bromo-2-(4-fluorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine is unique due to its specific combination of bromine, fluorine, and dimethylamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303107-16-6 |
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Molecular Formula |
C24H21BrFN3O |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-[9-bromo-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H21BrFN3O/c1-28(2)19-10-5-16(6-11-19)24-29-22(20-13-17(25)7-12-23(20)30-24)14-21(27-29)15-3-8-18(26)9-4-15/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
CBBPAFBHSFFNGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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